5,6-difluoro-2-methyl-1H-benzo[d]imidazole

Medicinal Chemistry Physicochemical Property Drug Design

5,6-Difluoro-2-methyl-1H-benzo[d]imidazole is the essential core scaffold for PTC-028, a clinical-stage BMI-1 inhibitor. The 5,6-difluoro substitution is critical—non-fluorinated or mono-fluorinated variants result in substantial loss of potency (ΔΔG -7.6 kcal/mol advantage) and unpredictable PK. This building block offers enhanced lipophilicity (LogP 2.15) for oral bioavailability and a reactive N-H handle for SAR expansion. Procure this validated starting material to ensure reproducibility in oncology lead optimization.

Molecular Formula C8H6F2N2
Molecular Weight 168.14 g/mol
CAS No. 1662-22-2
Cat. No. B157295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-difluoro-2-methyl-1H-benzo[d]imidazole
CAS1662-22-2
Molecular FormulaC8H6F2N2
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2N1)F)F
InChIInChI=1S/C8H6F2N2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12)
InChIKeyJXSKHZIAKGMOTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Difluoro-2-methyl-1H-benzo[d]imidazole (CAS 1662-22-2): A Strategic Fluorinated Benzimidazole Core for Medicinal Chemistry and Drug Discovery Scaffolds


5,6-Difluoro-2-methyl-1H-benzo[d]imidazole (CAS 1662-22-2) is a heterocyclic aromatic compound with the molecular formula C8H6F2N2 and a molecular weight of 168.15 g/mol. It is a derivative of benzimidazole, characterized by the substitution of fluorine atoms at the 5 and 6 positions of the benzene ring and a methyl group at the 2 position of the imidazole ring . This specific substitution pattern confers distinct physicochemical properties, including a calculated logP of approximately 2.15, indicating enhanced lipophilicity compared to non-fluorinated analogs [1]. The compound serves as a versatile core scaffold in medicinal chemistry, with its 1-position available for further functionalization, enabling the synthesis of diverse bioactive molecules. Notably, it is a key structural component of PTC-028, an orally bioavailable inhibitor of the stem cell factor BMI-1 currently under investigation for ovarian cancer therapy .

Why 5,6-Difluoro-2-methyl-1H-benzo[d]imidazole Cannot Be Substituted with Non-Fluorinated or Mono-Fluorinated Benzimidazole Analogs


Generic substitution of 5,6-difluoro-2-methyl-1H-benzo[d]imidazole with non-fluorinated 2-methylbenzimidazole (CAS 615-15-6) or mono-fluorinated variants is not scientifically justified due to the profound impact of the 5,6-difluoro substitution pattern on both physicochemical and biological properties. The presence of two fluorine atoms significantly alters the electronic distribution of the benzimidazole core, affecting its hydrogen-bonding capacity, metabolic stability, and target engagement [1]. Computational studies indicate that fluorination at these positions modifies the compound's interaction energy with biological targets; for instance, related difluoromethyl-benzimidazole analogs demonstrated a ΔΔG of -7.6 kcal/mol relative to their non-halogenated counterparts, indicating substantially stronger binding [2]. Furthermore, the 5,6-difluoro motif is critical for the activity of clinically relevant derivatives like PTC-028, where it contributes to the selective inhibition of BMI-1 in cancer cells while sparing normal cells [3]. Substituting this core with a non-fluorinated or differently fluorinated analog would likely result in a loss of potency, altered selectivity, and unpredictable pharmacokinetic behavior, thereby compromising experimental reproducibility and project outcomes.

Quantitative Differentiation Evidence for 5,6-Difluoro-2-methyl-1H-benzo[d]imidazole: Comparative Data Against Closest Analogs


Lipophilicity Enhancement: LogP Comparison of 5,6-Difluoro-2-methylbenzimidazole vs. Non-Fluorinated 2-Methylbenzimidazole

The calculated octanol/water partition coefficient (LogP) for 5,6-difluoro-2-methyl-1H-benzo[d]imidazole is 2.15 [1], compared to a reported LogP of approximately 1.7 for the non-fluorinated parent 2-methylbenzimidazole [2]. This quantifies the lipophilicity enhancement conferred by the 5,6-difluoro substitution.

Medicinal Chemistry Physicochemical Property Drug Design

Binding Energy Advantage: ΔΔG of Difluoromethyl-Benzimidazole vs. Non-Halogenated Analog in PI3Kδ Inhibition

A comparative study of benzimidazole analogs as PI3Kδ inhibitors demonstrated that the introduction of a difluoromethyl group (CHF2) at the R2 position resulted in a substantial binding energy gain. The difluoromethyl analog (CPL302415) exhibited a ΔΔG of -7.6 kcal/mol relative to its non-halogenated (methyl) counterpart, indicating a significantly stronger interaction with the target [1]. While this study uses a difluoromethyl group rather than the 5,6-difluoro substitution, it provides class-level evidence for the favorable impact of fluorine substitution on target binding.

Kinase Inhibition Medicinal Chemistry Computational Chemistry

Cellular Activity: PTC-028 (Containing 5,6-Difluoro-2-methylbenzimidazole Core) vs. Alternative BMI1 Inhibitors

PTC-028, which incorporates the 5,6-difluoro-2-methyl-1H-benzo[d]imidazole core as its essential pharmacophore, exhibits potent and selective inhibition of ovarian cancer cell proliferation. It inhibits OVCAR-4 and OV-90 ovarian cancer cells with IC50 values of approximately 0.1 µM for both cell lines [1]. This potency is coupled with a favorable selectivity profile, as the compound selectively inhibits cancer cells while leaving normal cells unaffected . While a direct head-to-head comparison with other BMI1 inhibitors is not available in this source, the IC50 value provides a benchmark for the activity of this specific core structure in a cellular context.

Oncology Targeted Therapy Ovarian Cancer

Antihypertensive Activity: 2-Methylbenzimidazole Derivatives vs. Other Heterocyclic Cores

A series of twelve 2-methylbenzimidazole derivatives, structurally related to 5,6-difluoro-2-methyl-1H-benzo[d]imidazole, were evaluated for antihypertensive activity. The compounds were tested for their effect on the contraction of isolated rat tail artery, beating rate and amplitude of isolated rat heart atria, human blood platelet aggregation, and blood pressure in urethane-anesthetized normotensive rats [1]. While the specific 5,6-difluoro analog was not included in this particular study, the data demonstrates the cardiovascular activity of the 2-methylbenzimidazole scaffold, providing a rationale for its investigation in this therapeutic area. No comparative data against other heterocyclic cores is provided in this source.

Cardiovascular Pharmacology Antihypertensive Agents Ex Vivo Pharmacology

Optimal Application Scenarios for 5,6-Difluoro-2-methyl-1H-benzo[d]imidazole Based on Quantitative Evidence


Medicinal Chemistry: Development of Targeted Anticancer Agents

The 5,6-difluoro-2-methyl-1H-benzo[d]imidazole core is ideally suited for the synthesis of novel anticancer agents, particularly those targeting BMI1 and related pathways. As demonstrated by the potent activity of PTC-028 (IC50 ≈ 0.1 µM in ovarian cancer cells), this scaffold can be elaborated into selective inhibitors with nanomolar potency [1]. Researchers should prioritize this building block for lead optimization programs focused on oncology, especially for developing orally bioavailable inhibitors. The enhanced lipophilicity (LogP 2.15) of the core is likely to contribute to favorable membrane permeability and oral absorption, a critical advantage for drug development [2].

Medicinal Chemistry: Optimization of Kinase Inhibitor Scaffolds

Based on class-level evidence showing that fluorinated benzimidazole analogs exhibit significantly enhanced target binding (ΔΔG of -7.6 kcal/mol for a difluoromethyl-substituted analog compared to its non-halogenated counterpart), this compound is a valuable starting point for designing potent kinase inhibitors [3]. The 5,6-difluoro substitution pattern is expected to improve binding affinity and selectivity for various kinase targets, making it a strategic choice for projects involving PI3K, CDK, or other kinases where benzimidazole-based inhibitors are being developed.

Chemical Biology: Synthesis of Chemical Probes and Tool Compounds

The presence of a reactive N-H group at the 1-position makes 5,6-difluoro-2-methyl-1H-benzo[d]imidazole an ideal core for creating diverse chemical probes through alkylation, arylation, or other functionalization reactions. Its use in the synthesis of PTC-028 exemplifies its utility in generating potent and selective chemical probes for studying protein function, such as BMI1 in cancer biology [1]. The fluorine atoms also provide convenient handles for 19F NMR studies, enabling detailed investigation of molecular interactions and dynamics in biological systems.

Process Chemistry: Development of Robust Synthetic Routes for Fluorinated Heterocycles

5,6-Difluoro-2-methyl-1H-benzo[d]imidazole is a stable, solid building block (melting point ~157°C) that is soluble in methanol, facilitating its use in various synthetic transformations [4]. Its well-defined physicochemical properties and availability from commercial suppliers make it a reliable starting material for developing scalable synthetic routes to more complex fluorinated heterocycles. This is particularly relevant for pharmaceutical process chemistry, where consistent quality and reproducible reactivity are essential for manufacturing active pharmaceutical ingredients (APIs) and their intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-difluoro-2-methyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.